N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound with a unique structure that includes a thiolane ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring and the indole derivative. The thiolane ring can be synthesized through the oxidation of a thiolane precursor using oxidizing agents such as hydrogen peroxide or peracids. The indole derivative is prepared through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
The final step involves the coupling of the thiolane ring with the indole derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidation and coupling steps, as well as the development of more efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets within cells. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiolane ring can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
- 11-DIOXO-1LAMBDA6-THIOLAN-3-YL DIPHENYL PHOSPHATE
- 11-DIOXO-N-PHENYL-1LAMBDA6-THIOLANE-3-SULFONAMIDE
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is unique due to its combination of a thiolane ring and an indole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in similar compounds.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a tetrahydrothiophene moiety and an indole derivative. The presence of the dioxidothiophene enhances its reactivity and biological interaction capabilities.
Molecular Formula: C18H24N2O3S
Molecular Weight: 348.46 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing indole and thiophene structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhi .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies. It has been shown to inhibit α-glucosidase and butyrylcholinesterase, which are critical targets in managing diabetes and neurodegenerative diseases respectively . Molecular docking studies support these findings by demonstrating favorable binding interactions with the active sites of these enzymes.
Study 1: Antibacterial Efficacy
A study conducted by Akhtar et al. (2014) evaluated a series of indole-based acetamides for their antimicrobial properties. Among these, compounds similar to this compound exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8b | Staphylococcus aureus | 16 µg/mL |
8c | Salmonella typhi | 32 µg/mL |
Study 2: Enzyme Inhibition
Research published in 2020 demonstrated that derivatives of the compound effectively inhibited both RSV and IAV viruses. The study evaluated over thirty derivatives, revealing that specific modifications to the indole structure enhanced antiviral activity .
Compound ID | EC50 (µM) | Virus Type |
---|---|---|
14'c | 0.5 | RSV |
14'e | 0.8 | IAV |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The dioxidothiophene moiety is believed to facilitate electron transfer processes, enhancing the compound's reactivity towards target enzymes and pathogens.
Properties
Molecular Formula |
C19H26N2O4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[1-(3-methylbutyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H26N2O4S/c1-14(2)6-9-21-10-7-16-17(21)4-3-5-18(16)25-12-19(22)20-15-8-11-26(23,24)13-15/h3-5,7,10,14-15H,6,8-9,11-13H2,1-2H3,(H,20,22) |
InChI Key |
KSHKNXLMRCSLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.